leukotriene B4(1-)
Description
Properties
Molecular Formula |
C20H31O4- |
|---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoate |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/p-1/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1 |
InChI Key |
VNYSSYRCGWBHLG-AMOLWHMGSA-M |
Isomeric SMILES |
CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)[O-])O)O |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)[O-])O)O |
Origin of Product |
United States |
Scientific Research Applications
Role in Inflammation and Immune Response
LTB4 is crucial in mediating inflammation by recruiting leukocytes to sites of injury or infection. Its action is primarily facilitated through the leukotriene B4 receptor 1 (BLT1), which is expressed on various immune cells, including neutrophils and macrophages.
Case Studies:
- Myocardial Infarction: Research indicates that BLT1 contributes to excessive inflammation following myocardial infarction. Studies using BLT1 knockout mice demonstrated reduced leukocyte infiltration and improved cardiac function, suggesting that targeting BLT1 could be a therapeutic strategy for managing myocardial infarction .
- Sepsis: In models of sepsis induced by lipopolysaccharides (LPS), inhibition of the LTB4/BLT1 pathway significantly improved survival rates and attenuated cardiac dysfunction. This highlights the potential of BLT1 antagonists in treating sepsis-related complications .
Therapeutic Potential
The therapeutic applications of LTB4 and its receptor are being actively explored, particularly in inflammatory diseases.
Therapeutic Strategies:
- BLT1 Antagonists: Compounds that inhibit BLT1 have shown promise in reducing inflammation in various conditions, including acute respiratory distress syndrome and ischemic heart disease. For instance, the BLT1 antagonist U75302 was found to mitigate LPS-induced cardiac dysfunction, underscoring its potential as a treatment option .
- Microsphere Delivery Systems: Innovative approaches such as leukotriene B4-loaded microspheres are being developed to modulate immune responses effectively. These systems can enhance the targeted delivery of LTB4 to specific tissues, potentially improving therapeutic outcomes .
Implications in Chronic Diseases
LTB4 has been implicated in several chronic inflammatory conditions, making it a target for therapeutic intervention.
Chronic Conditions:
- Atherosclerosis: Elevated levels of LTB4 have been associated with plaque instability in atherosclerosis. Inhibition of LTB4 signaling pathways may provide a novel approach to managing cardiovascular diseases .
- Allergic Inflammation: Studies indicate that LTB4 plays a significant role in allergic airway inflammation, suggesting that targeting this pathway could alleviate symptoms associated with asthma and other allergic conditions .
Data Summary Table
Preparation Methods
Stereoselective Total Synthesis
The stereoselective synthesis of LTB₄ requires precise control over its five double bonds and two hydroxyl groups. A landmark study demonstrated a 10-step linear sequence starting from commercial materials, achieving a 5% overall yield. Key steps included:
- Nagao’s Acetate–Aldol Reaction : Employing a chiral auxiliary to establish the (5S,12R)-diol configuration with >95% enantiomeric excess.
- Boland Reduction : A Z-selective reduction using low-valency titanium to set the (6Z,8E,10E,14Z)-tetraene geometry.
A comparative analysis of synthetic routes is provided below:
Industrial-Scale Manufacturing
Patent US5292907A outlines a cost-effective process for 6-trans-LTB₄ synthesis:
- Butadienediol Preparation : TBDMS-protected diol intermediate synthesized via silylation.
- Esterification : Conversion to diphenyl esters using benzoyl chloride.
- Reductive Elimination : Sodium amalgam-mediated elimination to yield triene triether (85% yield).
- Final Deprotection : Acidic cleavage of silyl groups and oxidation to carboxylic acid.
Biosynthetic Pathways in Polymorphonuclear Leukocytes
Endogenous Biosynthesis
LTB₄ is biosynthesized in neutrophils via the 5-lipoxygenase (5-LOX) pathway:
- Arachidonic Acid Release : Cytosolic phospholipase A₂ liberates arachidonate from membrane phospholipids.
- 5-LOX Activation : 5-LOX converts arachidonate to leukotriene A₄ (LTA₄), requiring Ca²⁺ and FLAP.
- LTA₄ Hydrolase (LTA₄H) : Hydrolysis of LTA₄ yields LTB₄ with (5S,12R)-stereochemistry.
Critical Factors Influencing Yield :
Transcellular Biosynthesis
Recent studies reveal neutrophil swarming relies on transcellular LTB₄ synthesis:
- Cooperative Metabolism : alox5⁻/⁻ neutrophils supply LTA₄ to lta4h⁻/⁻ cells for final hydrolysis.
- Swarm Amplification : Mixed populations generate 121 pg/mL LTB₄ vs. 0 pg/mL in single knockouts.
Purification and Isolation Techniques
Solid-Phase Extraction (SPE)
C18 reverse-phase cartridges are standard for LTB₄ purification:
- Conditioning : 5 mL methanol followed by 5 mL H₂O.
- Acidification : Adjust sample pH to <4.0 with HCl to protonate carboxylates.
- Elution : Ethanol elutes LTB₄ with 92% recovery, vs. 75% for methyl formate.
Optimized SPE Protocol :
| Step | Reagent | Volume (mL) | Purpose |
|---|---|---|---|
| Conditioning | Methanol | 5 | Activate hydrophobic sites |
| Equilibration | H₂O | 5 | Remove organic residues |
| Sample Load | Acidified sample | 1–10 | Retain LTB₄ |
| Wash | Hexane | 5 | Remove non-polar lipids |
| Elution | Ethanol | 5 | Recover LTB₄ |
High-Performance Liquid Chromatography (HPLC)
RP-HPLC with UV detection (270 nm) achieves baseline separation of LTB₄ from isomers:
- Column : C18, 250 × 4.6 mm, 5 μm.
- Mobile Phase : Acetonitrile:water:acetic acid (65:35:0.01, v/v) + 0.1% ammonium acetate.
- Retention Time : 14.2 min (LTB₄) vs. 12.8 min (6-trans-LTB₄).
Analytical Quantification Methods
Enzyme-Linked Immunosorbent Assay (ELISA)
Commercial ELISA kits (e.g., Cayman Chemical, Abcam) detect LTB₄ at 3–12,000 pg/mL:
- Antibody Binding : Competitive inhibition between sample LTB₄ and alkaline phosphatase conjugates.
- Signal Development : p-Nitrophenyl phosphate substrate yields absorbance at 405 nm.
Performance Metrics :
| Parameter | Value | Reference |
|---|---|---|
| Detection Limit | 3 pg/mL | |
| Intra-Assay CV | 8.2% | |
| Cross-Reactivity | <0.1% for LTC₄ |
Q & A
Basic Research Questions
Q. What are the standard methodologies for detecting and quantifying leukotriene B4(1-) in biological samples?
- Methodological Answer :
- Enzyme-Linked Immunosorbent Assay (ELISA) is widely used due to its sensitivity for LTB4 in plasma or tissue homogenates. Validate antibodies (e.g., rabbit polyclonal anti-BLT antibodies) for specificity, as cross-reactivity with structurally similar lipids can occur .
- Liquid Chromatography-Mass Spectrometry (LC-MS) provides higher specificity, especially when distinguishing LTB4 from isomers like 12-epi-6-trans-8-cis-LTB4. Use deuterated internal standards (e.g., LTB4-d4) to correct for matrix effects .
- Immunohistochemistry (IHC-P) localizes LTB4 receptors in tissues. Optimize fixation protocols to preserve lipid-protein interactions .
Q. What enzymatic pathways govern leukotriene B4(1-) biosynthesis and metabolism?
- Methodological Answer :
- LTB4 is synthesized via 5-lipoxygenase (5-LOX) from arachidonic acid. Key reactions include:
| Reaction ID | Enzyme | Substrate → Product |
|---|---|---|
| R03057 | 5,6-Epoxyicosa-tetraenoate hydrolase | Leukotriene A4 → LTB4 |
| R03863 | Prostaglandin reductase 3 | LTB4 → 12-Keto-LTB4 (oxidation) |
| . |
- Monitor cofactors (e.g., NAD+/NADP+ for oxidation) and inhibitors (e.g., zileuton for 5-LOX) to validate pathway activity .
Q. How does leukotriene B4(1-) interact with its receptor (BLT1/BLT2) in inflammatory signaling?
- Methodological Answer :
- Use radioligand binding assays with tritiated LTB4 to measure receptor affinity (Kd) in cell membranes. Pair with calcium flux assays to confirm downstream signaling in immune cells .
- For in vivo models, employ BLT1/BLT2 knockout mice to isolate receptor-specific effects in pathologies like cerebral ischemia .
Advanced Research Questions
Q. How can researchers resolve contradictions in leukotriene B4(1-) quantification across experimental models?
- Methodological Answer :
- Standardize extraction protocols : Lipid solubility varies by matrix (e.g., plasma vs. tissue). Use acidified methanol for efficient LTB4 recovery and minimize oxidation .
- Control for enzymatic interference : Glutathione levels in leukocytes alter LTB4 stability. Pre-treat samples with glutathione peroxidase inhibitors to stabilize metabolites .
- Cross-validate methods : Compare ELISA and LC-MS results to identify platform-specific biases (e.g., antibody cross-reactivity) .
Q. What experimental designs address the instability of leukotriene B4(1-) in vitro?
- Methodological Answer :
- Optimize incubation conditions : Use antioxidants (e.g., butylated hydroxytoluene) in cell culture media to prevent auto-oxidation. Maintain samples at -80°C under argon .
- Time-course experiments : Track LTB4 degradation kinetics to define optimal sampling windows. For example, LTB4 half-life in plasma is <10 minutes .
Q. How can spatial resolution be improved in leukotriene B4(1-) localization studies?
- Methodological Answer :
- Imaging Mass Spectrometry (IMS) : Combines LC-MS with spatial mapping to visualize LTB4 distribution in tissues (e.g., ischemic brain regions) .
- Super-resolution microscopy : Pair anti-BLT antibodies with stochastic optical reconstruction microscopy (STORM) to resolve receptor clusters at nanoscale .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing leukotriene B4(1-) datasets with high variability?
- Methodological Answer :
- Mixed-effects models : Account for nested variables (e.g., technical replicates, donor variability) in human or animal studies .
- Principal Component Analysis (PCA) : Identify confounding factors (e.g., batch effects in LC-MS runs) .
Q. How should researchers document methods to ensure reproducibility of leukotriene B4(1-) studies?
- Methodological Answer :
- Follow MIAME (Minimum Information About a Microarray Experiment) or ARRIVE guidelines for preclinical studies. Detail:
- Sample preparation (e.g., anticoagulants used in plasma collection) .
- Instrument parameters (e.g., LC gradient profiles, mass spectrometer collision energies) .
- Deposit raw data in public repositories (e.g., Metabolomics Workbench) with accession codes .
Tables for Key Metabolic Reactions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
